An In-depth Technical Guide to 4-Bromo-6-methylbenzo[d]thiazole: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 4-Bromo-6-methylbenzo[d]thiazole: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-Bromo-6-methylbenzo[d]thiazole. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and materials science.
Chemical Structure and Properties
4-Bromo-6-methylbenzo[d]thiazole is a substituted benzothiazole with the chemical formula C₈H₆BrNS. The structure consists of a benzene ring fused to a thiazole ring, with a bromine atom at position 4 and a methyl group at position 6.
Chemical Structure:
Caption: Chemical structure of 4-Bromo-6-methylbenzo[d]thiazole.
Table 1: Chemical and Physical Properties of 4-Bromo-6-methylbenzo[d]thiazole
| Property | Value | Source |
| CAS Number | 1155287-94-7 | [1] |
| Molecular Formula | C₈H₆BrNS | [1] |
| Molecular Weight | 228.11 g/mol | [2] |
| Boiling Point | 309.1 ± 22.0 °C (Predicted) | [2] |
| Density | 1.644 ± 0.06 g/cm³ (Predicted) | [2] |
| Melting Point | Not available | |
| Solubility | Not available |
Spectroscopic Data:
Synthesis of 4-Bromo-6-methylbenzo[d]thiazole
A plausible synthetic route to 4-Bromo-6-methylbenzo[d]thiazole involves the deamination of its amino precursor, 2-Amino-4-bromo-6-methylbenzothiazole, via a Sandmeyer-type reaction.
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for 4-Bromo-6-methylbenzo[d]thiazole.
Experimental Protocols:
Step 1: Synthesis of 2-Amino-6-methylbenzothiazole
A common method for the synthesis of 2-aminobenzothiazoles is the reaction of the corresponding aniline with a thiocyanate salt in the presence of an acid. For 2-Amino-6-methylbenzothiazole, p-toluidine is used as the starting material. A detailed procedure can be found in Organic Syntheses.[4]
Step 2: Bromination of 2-Amino-6-methylbenzothiazole
The bromination of 2-Amino-6-methylbenzothiazole would likely proceed at the electron-rich position 4 of the benzothiazole ring. This can be achieved using a suitable brominating agent, such as bromine in acetic acid or N-bromosuccinimide (NBS).
Step 3: Deamination of 2-Amino-4-bromo-6-methylbenzothiazole (Sandmeyer Reaction)
The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a halide.[5] A general procedure for a similar transformation, the synthesis of 2,4-dibromo-6-methylbenzothiazole from 2-amino-4-bromo-6-methylbenzothiazole, has been described.[1] A similar protocol, with adjusted stoichiometry, could be employed for the synthesis of the target molecule.
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Diazotization: 2-Amino-4-bromo-6-methylbenzothiazole is treated with a solution of sodium nitrite in a strong acid (e.g., hydrobromic acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
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Halogenation: The diazonium salt solution is then added to a solution of copper(I) bromide to facilitate the replacement of the diazonium group with a bromine atom, yielding 4-Bromo-6-methylbenzo[d]thiazole.
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Work-up and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The crude product can then be purified by column chromatography or recrystallization.
Potential Applications in Drug Development and Research
While specific biological activities for 4-Bromo-6-methylbenzo[d]thiazole have not been extensively reported, the benzothiazole scaffold is a well-recognized "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[6][7][8]
Logical Relationship of Benzothiazole Core to Biological Activity:
Caption: Biological activities associated with the benzothiazole scaffold.
Potential Areas of Investigation:
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Anticancer Agents: Many benzothiazole derivatives have demonstrated potent anticancer activity.[7][9][10][11] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation, such as protein kinases or DNA topoisomerases.[12][13] The substitution pattern of 4-Bromo-6-methylbenzo[d]thiazole makes it an interesting candidate for screening in various cancer cell lines.
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Antimicrobial Agents: The benzothiazole nucleus is present in a number of compounds with antibacterial and antifungal properties.[8][14][15][16][17] These compounds can act by inhibiting essential microbial enzymes, such as DNA gyrase.[14]
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Kinase Inhibitors: Several studies have identified benzothiazole derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[13] Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders.
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Neurodegenerative Diseases: Some benzothiazole derivatives have been investigated for their potential in the treatment of neurodegenerative disorders like Alzheimer's disease.[18][19][20] These compounds may act by inhibiting enzymes such as acetylcholinesterase or by targeting amyloid-beta plaques.
The bromine atom at the 4-position and the methyl group at the 6-position of 4-Bromo-6-methylbenzo[d]thiazole can be further functionalized, making it a versatile intermediate for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.[21]
Conclusion
4-Bromo-6-methylbenzo[d]thiazole is a halogenated and methylated derivative of the medicinally important benzothiazole scaffold. While specific experimental data for this compound is limited in the public domain, its synthesis is achievable through established chemical transformations. The versatile benzothiazole core suggests that this compound and its derivatives hold significant potential for the development of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neurology. Further research is warranted to fully elucidate the physicochemical properties, biological activities, and potential signaling pathway interactions of 4-Bromo-6-methylbenzo[d]thiazole.
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